FAAH Inhibition: Cross-Study Comparison with a Structurally Divergent Reference Inhibitor
In a cross-study context, 2-amino-1-(2,5-dimethylfuran-3-yl)ethanol and the potent reference FAAH inhibitor PF-04457845 were both evaluated in human FAAH binding assays. The target compound demonstrated an IC50 of 100 µM (1.00E+5 nM), whereas PF-04457845—an irreversible, covalent inhibitor—reached an IC50 of 7.2 nM . This ~14,000-fold difference underscores that the target compound is not a high-potency FAAH ligand; its profile suggests utility as a low-affinity tool compound or a negative control rather than a lead candidate.
| Evidence Dimension | FAAH inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 µM (1.00E+5 nM) |
| Comparator Or Baseline | PF-04457845, IC50 = 7.2 nM |
| Quantified Difference | ~14,000-fold lower potency |
| Conditions | Human FAAH; exact assay conditions may vary between studies |
Why This Matters
This quantitative distinction defines the compound's appropriate role in endocannabinoid research programs, preventing misapplication as a potent FAAH inhibitor.
- [1] BindingDB. BDBM50063527 / CHEMBL3398546. IC50 = 1.00E+5 nM for inhibition of human FAAH. View Source
- [2] Johnson DS, et al. Discovery of PF-04457845: A Highly Selective, Orally Active Fatty Acid Amide Hydrolase Inhibitor. J Med Chem. 2011;54(15):5192-5200. View Source
